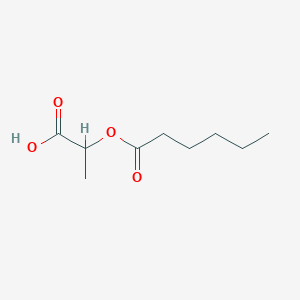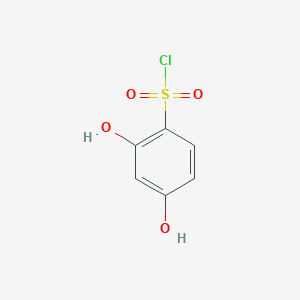
2,4-Dihydroxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of two hydroxyl groups and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 2,4-dihydroxybenzene (resorcinol) with chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to prevent over-sulfonation and degradation of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the sulfonic acid derivative of resorcinol to yield the desired sulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form quinones, while reduction reactions can convert the sulfonyl chloride group to sulfonic acid.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,4-Dihydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dihydroxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives . The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: Similar structure but with fluorine atoms instead of hydroxyl groups.
2,4-Dibromobenzenesulfonyl chloride: Similar structure but with bromine atoms instead of hydroxyl groups.
Benzenesulfonyl chloride: Lacks the hydroxyl groups, making it less reactive towards certain nucleophiles.
Uniqueness
2,4-Dihydroxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and sulfonyl chloride groups on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The hydroxyl groups enhance the compound’s solubility in polar solvents and enable additional hydrogen bonding interactions, which can be advantageous in various applications .
Properties
CAS No. |
134479-01-9 |
|---|---|
Molecular Formula |
C6H5ClO4S |
Molecular Weight |
208.62 g/mol |
IUPAC Name |
2,4-dihydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClO4S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,8-9H |
InChI Key |
KUAHBCIONJMJKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


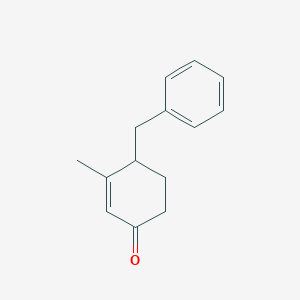
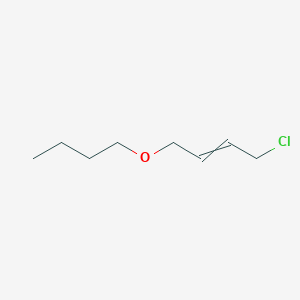
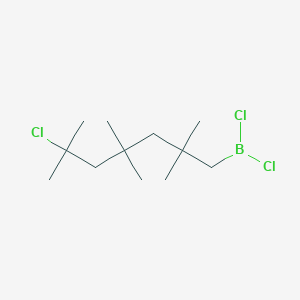
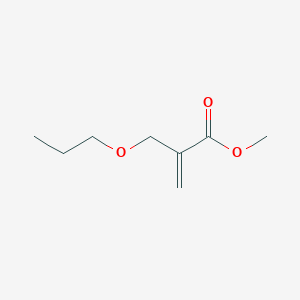
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
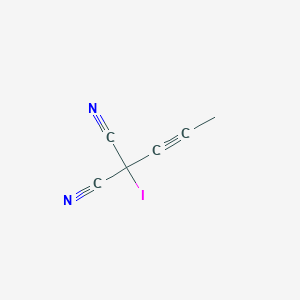

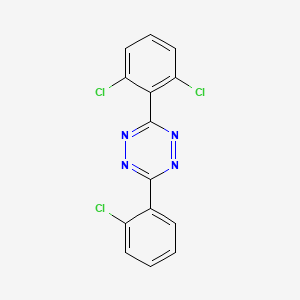
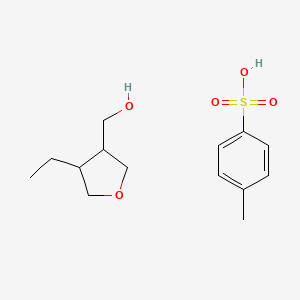
methanimine N-oxide](/img/structure/B14268980.png)
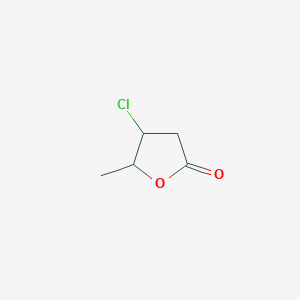
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)

